2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide
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Description
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 .
Molecular Structure Analysis
The InChI key for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is OOXYBLORSFSXGC-UHFFFAOYSA-N . The canonical SMILES representation is COC(=O)C1=NC=CN(C1=N)O .Scientific Research Applications
Antiviral Activity
The derivatives of 2-amino-3-(methoxycarbonyl)pyrazine, such as 2-amino-3-ethoxycarbonylpyrazine, have shown potential in antiviral applications. A study by Rusinov et al. (2005) revealed that some of these compounds inhibit the reproduction of measles viruses and exhibit weak antiviral activity against the Marburg virus, although they are not cytotoxic and do not show activity against ortho-poxviruses and measles viruses.
Synthesis of Substituted Pyrazines
The process of synthesizing substituted pyrazines, including those derived from 2-amino-3-(methoxycarbonyl)pyrazine 1-oxide, has been explored in various studies. For instance, Sato, Kawahara, and Morii (1993) Sato et al. (1993) discussed the synthesis of 3-substituted 2-(methoxybenzylthio)pyrazines, highlighting the influence of nucleophilicity on the ease of substitution.
Chemical Properties and Reactions
The chemical properties and reactions of 2-amino-3-(methoxycarbonyl)pyrazine 1-oxide derivatives have been studied extensively. For example, the reaction of these compounds with trimethylsilyl cyanide and the influence of different substituents on the reaction yield were detailed by Sato et al. (1991).
Synthesis of Pyrazine Derivatives
El-Kholy, Rafla, and Mishrikey (1970) El-Kholy et al. (1970) explored the synthesis of 4,6-diaryl-2-pyrones and their transformation into various pyrazine derivatives, which demonstrates the versatility of these compounds in synthesizing different chemical structures.
Application in Organic Materials
Meti et al. (2017) Meti et al. (2017) reported on the regioselective synthesis of dipyrrolopyrazine derivatives and their potential as organic materials for optoelectronic applications, indicating the broad applicability of these compounds in various industries.
properties
IUPAC Name |
methyl 4-hydroxy-3-iminopyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(10)4-5(7)9(11)3-2-8-4/h2-3,7,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYBLORSFSXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN(C1=N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728594 |
Source
|
Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide | |
CAS RN |
17149-35-8 |
Source
|
Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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